5-Bromo-2-(difluoromethoxy)-3-fluoroaniline
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Overview
Description
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, fluorine, and difluoromethoxy groups attached to an aniline ring
Preparation Methods
The synthesis of 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline typically involves multiple steps. One common method starts with the bromination of 2-(difluoromethoxy)-3-fluoroaniline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding aniline derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and difluoromethoxy groups can enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar compounds to 5-Bromo-2-(difluoromethoxy)-3-fluoroaniline include:
2-Bromo-3-difluoromethoxy-5-fluoropyridine: This compound has a similar structure but with a pyridine ring instead of an aniline ring.
2-Bromo-5-(trifluoromethoxy)pyridine: This compound features a trifluoromethoxy group instead of a difluoromethoxy group.
5-Bromo-2-(difluoromethoxy)pyridine: This compound is similar but lacks the fluorine atom on the aniline ring.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C7H5BrF3NO |
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Molecular Weight |
256.02 g/mol |
IUPAC Name |
5-bromo-2-(difluoromethoxy)-3-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-3-1-4(9)6(5(12)2-3)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
WAPPELBEJYYOCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)OC(F)F)F)Br |
Origin of Product |
United States |
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